molecular formula C20H21N3O2S2 B2445644 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252929-06-8

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2445644
CAS RN: 1252929-06-8
M. Wt: 399.53
InChI Key: DUNBIZVNGRUCKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a thieno[3,2-d]pyrimidin-4(3H)-one group, a 3,4-dihydroquinolin-1(2H)-yl group, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Synthetic Methodologies and Characterization

A significant body of work has been dedicated to developing convenient synthetic methods for creating novel heterocyclic compounds that include structures similar to the specified chemical. For instance, Zaki, Radwan, and El-Dean (2017) elaborated on a synthetic method leading to various tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives, characterizing them fully through spectral analyses including FT IR, 1H NMR, 13C NMR, and mass spectroscopy. This research paves the way for future investigations into their pharmacological activities, demonstrating the compound's relevance in medicinal chemistry (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Potential Biological Activities

Several studies have focused on the synthesis of new pyrimidine derivatives due to their wide spectrum of biological activities. Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing a method that yields compounds with potential antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Their research emphasizes the diversity of biological functions that compounds with this core structure may exhibit, hinting at the broad therapeutic applications of these derivatives (F. Bassyouni & O. Fathalla, 2013).

Green Chemistry Approaches

The pursuit of environmentally friendly synthetic routes has also been a focus area, with Paul, Muthusubramanian, and Bhuvanesh (2011) developing a green protocol for the synthesis of conformationally rigid sulfur-linked bisquinolines through a double Friedlander reaction. This method not only highlights the efficiency and yield benefits but also underlines the importance of sustainable practices in chemical synthesis (Nidhin Paul, S. Muthusubramanian, & N. Bhuvanesh, 2011).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-10-23-19(25)18-15(9-12-26-18)21-20(23)27-13-17(24)22-11-5-7-14-6-3-4-8-16(14)22/h3-4,6,8-9,12H,2,5,7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNBIZVNGRUCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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